4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex heterocyclic compound that combines the structural features of benzimidazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with a suitable triazine precursor in the presence of a catalyst. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Cyclization Reactions: The formation of the triazine ring involves intramolecular cyclization.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as sodium carbonate for substitution reactions, and polar solvents like DMSO for cyclization reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted derivatives of the original compound .
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying biological pathways and molecular interactions.
Material Science: Its properties are explored for the development of new materials with specific electronic and photophysical characteristics.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine and benzimidazole moieties allow it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Difluorophenyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 4-(3-(Trifluoromethyl)phenyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Uniqueness
Compared to similar compounds, 4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and binding affinity to biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5/c16-9-7-8(5-6-10(9)17)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWWXRREZQUKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129470 | |
Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-chloro-4-fluorophenyl)-1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256628-16-6 | |
Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-chloro-4-fluorophenyl)-1,4-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-chloro-4-fluorophenyl)-1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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